Lyso-PAF C-18 -d4
Description
Lyso-PAF C-18-d4 (1-O-octadecyl-(d4)-sn-glycero-3-phosphocholine) is a deuterated isotopologue of Lyso-PAF C-18, a lysophospholipid characterized by an 18-carbon alkyl chain at the sn-1 position and a hydroxyl group at the sn-2 position . The deuterium atoms are incorporated at specific positions (e.g., 9,9',10,10' or 10,10',11,11' depending on the manufacturer) to serve as an internal standard for quantitative analysis via GC- or LC-MS . Its molecular formula is C26H52D4NO6P (molecular weight: 513.7), differing from non-deuterated Lyso-PAF C-18 (C26H56NO6P, molecular weight: 509.7) by four deuterium atoms .
Lyso-PAF C-18-d4 is enzymatically derived from PAF C-18 via PAF-acetylhydrolase (PAF-AH) or synthesized through CoA-independent transacylase activity on 1-O-octadecyl-2-acyl-glycerophosphocholine . It plays a critical role in lipidomic studies, enabling precise quantification of Lyso-PAF C-18 in biological samples without isotopic interference .
Properties
Molecular Formula |
C26H52D4NO6P |
|---|---|
Molecular Weight |
513.7 |
InChI |
InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1/i13D2,14D2 |
InChI Key |
XKBJVQHMEXMFDZ-VGOTWLLUSA-N |
SMILES |
O=P(OCC[N+](C)(C)C)([O-])OC[C@H](O)COCCCCCCCC([2H])([2H])C([2H])([2H])CCCCCCCCC |
Synonyms |
1-O-octadecyl-sn-glyceryl-3-phosphorylcholine-10,10,11,11-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Characteristics of Lyso-PAF C-18-d4 and Analogs
(a) Cytotoxicity and Chain Length Dependence
- C18 vs. C16 Analogs : Lyso-PAF C-18 exhibits higher cytotoxicity than Lyso-PAF C-16. For example, Lyso-PAF C-18 reduced cell viability in HT29 and HL60 cells at lower concentrations compared to its C16 counterpart . Similarly, ether phospholipids with C18 chains demonstrated stronger inhibition of leukocyte membrane Ca²⁺-ATPase activity (~70% inhibition) than C16 analogs .
- Synergistic Effects : Lyso-PAF C-18 alone lacks cytoprotective activity against H₂O₂-induced oxidative stress in J774A.1 cells but shows significant protection when combined with LPC C-18:0 . This contrasts with PAF C-18, which exacerbates inflammation and neuronal damage .
(b) Enzymatic Interactions
- Lyso-PAF C-18-d4 retains enzymatic compatibility with acyltransferases (e.g., LPCAT1), mirroring the behavior of non-deuterated Lyso-PAF C-18 . This property validates its use as a stable isotopic tracer in lipid metabolism studies.
Analytical Utility
- Isotopic Standards: Lyso-PAF C-18-d4 is critical for MS-based quantification due to its near-identical chromatographic behavior to Lyso-PAF C-17. For example, Santa Cruz Biotechnology’s variant (deuterium at 10,10',11,11') and Cayman Chemical’s variant (deuterium at 9,9',10,10') are both optimized to avoid signal overlap .
- Sensitivity : LC-MS/MS methods using Lyso-PAF C-18-d4 achieve detection limits of 0.2–20 ng/mL for Lyso-PAF isoforms in tissues like nasal polyps .
Unique Structural Features
- Deuterium Placement: Discrepancies in deuterium positions (e.g., 9,9',10,10' vs.
- Alkyl vs. Acyl Chains : Unlike lysophosphatidylcholines (LPCs) with acyl chains, Lyso-PAFs have ether-linked alkyl chains, enhancing their metabolic stability and receptor-binding specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
